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Compound of Interest

Compound Name: 2-Propanamine, N,N,2-trimethyl-

CAS No.: 918-02-5

Cat. No.: B1294492

Get Quote

Executive Summary
N,N-Dimethyl-tert-butylamine (CAS 918-02-5) is a sterically hindered tertiary amine utilized

primarily as a base, catalyst, and ligand in organic synthesis and coordination chemistry.[1][2]

Its unique structural motif—combining a bulky tert-butyl group with two methyl groups—imparts

specific physicochemical properties that distinguish it from common aliphatic amines like

triethylamine (TEA) or diisopropylethylamine (DIPEA). This guide provides a definitive

compilation of its physical constants, spectroscopic signatures, and synthesis protocols to

support precise experimental design in drug development and material science.

Chemical Identity & Structural Analysis[3][4]
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Parameter Value

IUPAC Name N,N-Dimethyl-2-methylpropan-2-amine

Common Synonyms
N,N-Dimethyl-tert-butylamine; N-tert-Butyl-

dimethylamine

CAS Registry Number 918-02-5

Molecular Formula C₆H₁₅N

Molecular Weight 101.19 g/mol

SMILES CN(C)C(C)(C)C

InChI Key OXQMIXBVXHWDPX-UHFFFAOYSA-N

Structural Insight
The molecule features a nitrogen atom bonded to two methyl groups and one tert-butyl group.

The tert-butyl moiety introduces significant steric bulk, which reduces the nucleophilicity of the

nitrogen center compared to trimethylamine, while maintaining high basicity. This makes it a

valuable reagent for selective deprotonations where nucleophilic attack by the amine must be

minimized.

Physical & Thermodynamic Constants
The following data represents the consensus of experimental values derived from standard

chemical databases and safety data sheets.
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Property Value Condition / Note

Physical State Liquid Colorless to pale yellow

Boiling Point 89.6 – 89.9 °C @ 760 mmHg (Atmospheric)

Melting Point -90 °C

Density 0.739 – 0.750 g/mL @ 20 °C

Refractive Index (

)
1.4065 – 1.4085 @ 20 °C

Flash Point -5 °C (Closed Cup) Highly Flammable

Vapor Pressure ~53 hPa @ 25 °C (Estimated)

pKa (Conjugate Acid) 9.99 ± 0.50 Predicted/Estimated*

LogP (Octanol/Water) 1.35 Lipophilic

Solubility Soluble
Organic solvents (EtOH, Ether,

DCM)

*Note on pKa: While primary tert-butylamine has a pKa of ~10.68, the dimethylation typically

lowers the pKa slightly due to steric inhibition of solvation of the ammonium cation. The value

of ~10.0 is a robust working estimate for aqueous systems.

Spectroscopic Signature (NMR)[4]
For verification of purity during synthesis or commercial sourcing, the Proton Nuclear Magnetic

Resonance (

H NMR) spectrum is the primary analytical tool.

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (

0.00 ppm)
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Signal (

ppm)
Multiplicity Integration Assignment

Structural
Fragment

1.08 Singlet (s) 9H tert-Butyl protons

2.18 Singlet (s) 6H N-Methyl protons

Interpretation: The spectrum is highly distinct, featuring only two singlets. The lack of splitting

(coupling) confirms the quaternary carbon of the tert-butyl group isolates the methyl protons

from the nitrogen-bound methyls.

Synthesis & Purification Protocol
While commercially available, in situ preparation or purification is often required for sensitive

catalytic applications. The most reliable route is the Eschweiler-Clarke Methylation of tert-

butylamine.

Reaction Pathway Visualization
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Figure 1: Eschweiler-Clarke reductive methylation pathway converting primary tert-butylamine

to the dimethyl tertiary amine.

Experimental Protocol
Objective: Synthesis of N,N-Dimethyl-tert-butylamine via reductive methylation.

Reagent Setup:

Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
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Caution: Formic acid and Formaldehyde are corrosive and toxic. Work in a fume hood.

Addition:

Charge tert-butylamine (0.1 mol, 7.3 g) into the flask.

Cool to 0°C in an ice bath.

Slowly add Formic acid (98%, 0.5 mol) followed by Formaldehyde (37% aq., 0.25 mol).

The excess is necessary to drive the reaction to the tertiary amine.

Reflux:

Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates

reaction progress.

Work-up:

Cool to room temperature.

Acidify with dilute HCl (if not already acidic) and wash with diethyl ether to remove non-

basic impurities.

Basify the aqueous layer with NaOH pellets (to pH > 12) to liberate the free amine.

Extract the free amine into Diethyl Ether (3 x 50 mL).

Purification:

Dry the combined organic layers over anhydrous MgSO₄ or KOH pellets.

Filter and remove solvent via rotary evaporation (carefully, as product BP is 89°C).

Distillation: Distill the residue at atmospheric pressure. Collect the fraction boiling at 89–

90°C.

Chemical Properties & Reactivity[2][4][8]
Basicity & Sterics
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N,N-Dimethyl-tert-butylamine occupies a "Goldilocks" zone in steric hindrance:

More Hindered than: Trimethylamine (

), Triethylamine (

).

Less Hindered than: Diisopropylethylamine (DIPEA) or Di-tert-butylamine.

This steric profile makes it an excellent choice for:

Scavenging Acids: It neutralizes acid byproducts (e.g., HCl) without competing as a

nucleophile in alkylation reactions.

Ligand Systems: It forms complexes with transition metals where the tert-butyl group

provides a protective umbrella, stabilizing low-coordinate metal centers.

Comparative Steric Hierarchy

Steric Bulk & Nucleophilicity Trade-off

Trimethylamine
(Low Sterics / High Nucleophilicity)

N,N-Dimethyl-tert-butylamine
(Moderate Sterics / Low Nucleophilicity)

 Increasing Bulk 

Diisopropylethylamine (DIPEA)
(High Sterics / Non-Nucleophilic)

 Increasing Bulk 
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Figure 2: Hierarchical classification of amine bases based on steric hindrance.

Handling, Safety & Storage
Hazard Classification (GHS):

H225: Highly flammable liquid and vapor.

H301: Toxic if swallowed.

H314: Causes severe skin burns and eye damage.

Storage Protocols:

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation and moisture

absorption.

Segregation: Keep away from oxidizing agents, acids, and acid anhydrides.

Container: Tightly sealed glass or stainless steel containers in a flammables cabinet.

References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 70190, N,N-Dimethyl-tert-butylamine. Retrieved from [Link]

Clarke, H. T., et al. (1933). The Preparation of Secondary and Tertiary Amines by the
Eschweiler-Clarke Reaction. Journal of the American Chemical Society. (Foundational
reference for the synthesis protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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